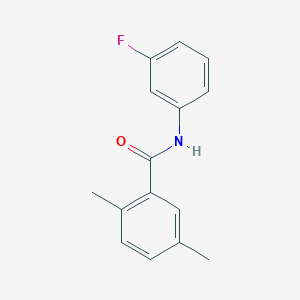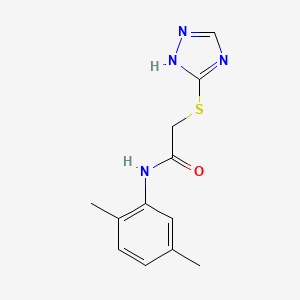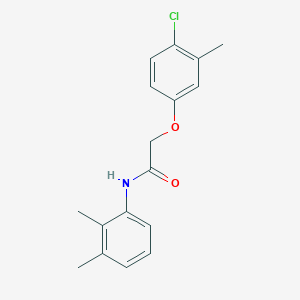![molecular formula C28H31N3O5S2 B5845695 methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate](/img/structure/B5845695.png)
methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[62102,6]undecan-7-yl]butanoate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactions. The introduction of the dibenzamido and hydroxyimino groups is achieved through amide formation and oxime formation reactions, respectively. The final step involves the esterification of the butanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The industrial production process would also need to consider the purification and isolation of the final product to ensure its quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxime groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or tool for studying biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as a component in industrial processes. Its unique properties may offer advantages in specific applications.
Mecanismo De Acción
The mechanism of action of methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparación Con Compuestos Similares
Methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Methyl 4-[1,3-bis(benzoylamino)-2-hydroxy-11-oxo-5,9-dithiatricyclo[6.2.1.02,6]undec-7-yl]butanoate: This compound has a similar tricyclic core but different functional groups.
4-Hydroxy-2-quinolones: These compounds have a different core structure but share some functional group similarities.
The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic core structure, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 4-[(11Z)-1,3-dibenzamido-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-36-21(32)14-8-13-19-23-22(20(15-37-23)29-26(33)17-9-4-2-5-10-17)28(16-38-24(19)25(28)31-35)30-27(34)18-11-6-3-7-12-18/h2-7,9-12,19-20,22-24,35H,8,13-16H2,1H3,(H,29,33)(H,30,34)/b31-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXPMDOIZUWPGF-QCKNELIISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1C2C(C(CS2)NC(=O)C3=CC=CC=C3)C4(CSC1C4=NO)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC1C2C(C(CS2)NC(=O)C3=CC=CC=C3)C\4(CSC1/C4=N\O)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B5845612.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5845617.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5845633.png)
![3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5845637.png)
![Ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate](/img/structure/B5845643.png)


![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845671.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5845678.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)

![N-[5-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845699.png)
![1-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B5845702.png)

